

# Seviteronel mechanism of action CYP17 lyase inhibition

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## Compound Focus: Seviteronel

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## Molecular Mechanism of Action

**Seviteronel** exerts its antitumor effect through a dual mechanism of action, simultaneously targeting androgen production and AR signaling [1] [2].

- **CYP17 Lyase Inhibition:** The CYP17 enzyme possesses two key activities: 17 $\alpha$ -hydroxylase and 17,20-lyase. **Seviteronel** selectively inhibits the 17,20-lyase activity, which is critical for the final step in the biosynthesis of androgens (e.g., dehydroepiandrosterone and androstenedione) from pregnenolone and progesterone precursors [3] [4]. This selective inhibition reduces the production of potent androgens that activate the AR.
- **Androgen Receptor Antagonism:** Beyond suppressing androgen synthesis, **seviteronel** directly binds to the AR, acting as a competitive antagonist. It blocks the receptor from binding natural androgens and prevents AR-mediated gene transcription. Notably, it maintains this antagonistic activity against certain AR mutations, such as T877A and F876L, which are associated with resistance to other AR-targeted therapies like enzalutamide and abiraterone [3].

The combined effect of reducing ligand availability and directly blocking the receptor disrupts the AR signaling pathway, a key driver in many prostate and some breast cancers.

## Key Properties of Seviteronel

The table below summarizes the core characteristics of **seviteronel** based on preclinical and clinical data.

Property	Description
<b>Molecular Target</b>	Dual inhibitor of CYP17 17,20-lyase and the Androgen Receptor (AR) [1] [2]
<b>Selectivity</b>	Approximately 10-fold selectivity for CYP17 lyase over 17 $\alpha$ -hydroxylase [3]
<b>Target Mutations</b>	Effective against AR mutations T877A and F876L, which confer resistance to other agents [3]

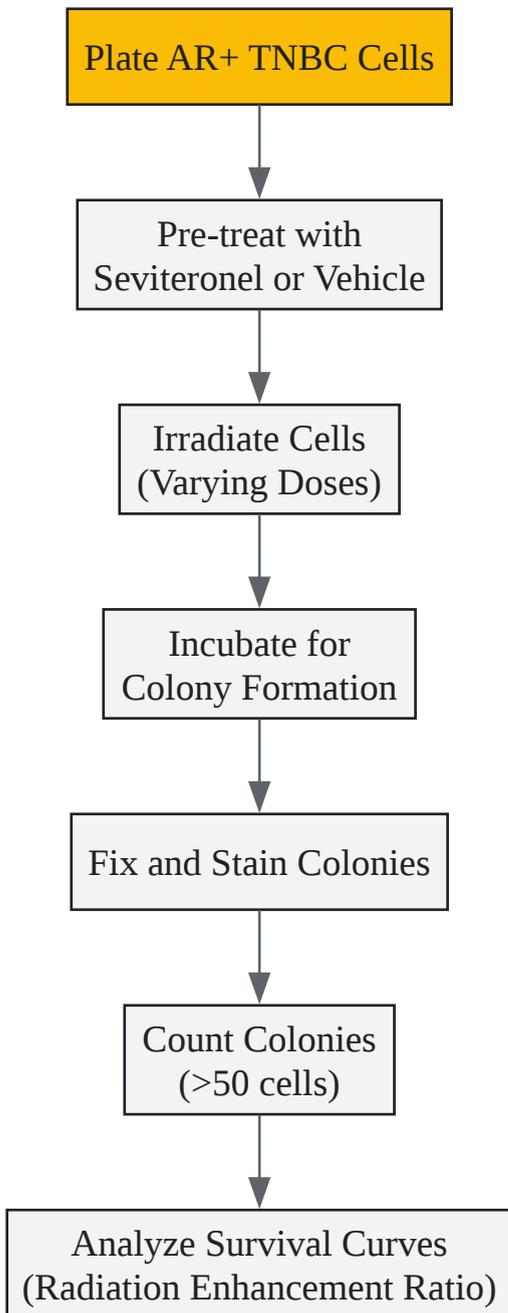
| **Recommended Phase 2 Dose** | **Men (CRPC):** 600 mg once daily [5] **Women (Breast Cancer):** 450 mg once daily [2] [6] | | **Common Adverse Events** | Fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, vomiting [5] [2] |

## Radiosensitization Mechanism and Protocol

Preclinical research demonstrates **seviteronel** can radiosensitize AR-positive triple-negative breast cancer (TNBC) models, suggesting a role beyond direct cytotoxicity [1].

## Experimental Workflow

The diagram below illustrates the key steps of the clonogenic survival assay used to evaluate **seviteronel's** radiosensitizing effect.



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## Detailed Protocol

This methodology assesses a cell's capacity for unlimited proliferation, a key indicator of radiotherapy success [1].

- **Cell Preparation:** Seed AR-positive (AR+) TNBC cells (e.g., MDA-MB-453) and AR-negative (AR-) control cells in appropriate culture flasks and allow them to adhere.
- **Drug Treatment:** Pre-treat cells with a specific concentration of **seviteronel** for a set period. A typical concentration is up to 5  $\mu\text{M}$ , with a 2-hour pre-incubation before irradiation [1].
- **Radiation:** Irradiate cells at room temperature using a clinical irradiator with varying doses (e.g., 0, 2, 4, 6, 8 Gy).
- **Clonogenic Assay:** Immediately after irradiation, trypsinize, count, and re-seed cells at low densities in triplicate into multi-well plates. Allow colonies to develop for 1-3 weeks without drug.
- **Fixation and Staining:** Aspirate media, fix cells with methanol or ethanol, and stain with crystal violet.
- **Data Analysis:**
  - Count only colonies containing more than 50 cells.
  - Calculate the plating efficiency (PE) and surviving fraction (SF) for each radiation dose.
  - Plot SF against radiation dose to generate a survival curve for each treatment condition.
  - Calculate the **Radiation Enhancement Ratio (RER)** by dividing the radiation dose required to achieve a specific SF (e.g., SF=0.5) in the control group by the dose required for the same SF in the **seviteronel**-treated group. An RER > 1 indicates radiosensitization. Studies reported RERs of 1.20–1.89 in AR+ models [1].

## Investigation of Underlying Mechanism

To investigate the mechanism of radiosensitization, the repair of DNA double-strand breaks can be evaluated via immunofluorescence staining of  **$\gamma\text{H2AX}$  foci** [1].

- **Procedure:** Treat and irradiate cells as before. At fixed time points post-irradiation (e.g., 0, 6, 16, 24 hours), fix cells, permeabilize them, and incubate with a primary antibody against  $\gamma\text{H2AX}$ , followed by a fluorescently-labeled secondary antibody.
- **Analysis:** Count the number of  $\gamma\text{H2AX}$  foci per nucleus using fluorescence microscopy. A significant delay in the disappearance of foci in the **seviteronel**-plus-radiation group compared to radiation alone indicates impaired DNA damage repair. This delay was observed in AR+ models but not in AR- models [1].

## Clinical Pharmacology and Tolerability

Population pharmacokinetic analysis indicates **seviteronel** exhibits linear pharmacokinetics over 50–750 mg doses. While body weight and sex were statistically significant covariates for clearance, the differences were not clinically meaningful enough to necessitate dose adjustment from the established recommendations [7].

- **Tolerability Profile:** The most common treatment-related adverse events were generally Grade 1-2 and included fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, and vomiting [5] [2].
- **Dose-Limiting Toxicities:** In clinical trials, neurocognitive adverse events such as **confusional state, delirium, and mental status changes** were observed as Grade 3/4 dose-limiting toxicities, particularly at higher doses (600 mg and 750 mg) in women with breast cancer. This led to the establishment of a lower recommended Phase 2 dose for women (450 mg QD) compared to men (600 mg QD) [2] [6].
- **Clinical Development Status:** A Phase 2 study in men with metastatic CRPC who had progressed after enzalutamide treatment showed limited tolerability and clinically insignificant response rates, leading the authors to conclude that further development in this setting was not supported [3].

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